
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as DHM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DHM has been found to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders. In
Mechanism of Action
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol exerts its therapeutic effects through a variety of mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has also been found to improve cognitive function, memory, and learning ability. Additionally, 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to have antiviral properties, making it a potential treatment for viral infections.
Advantages and Limitations for Lab Experiments
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for scientific research. 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol also has a wide range of potential therapeutic applications, making it a promising candidate for the development of new drugs. However, 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is not fully understood, which can make it challenging to design experiments to test its therapeutic properties.
Future Directions
There are several future directions for research on 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. One area of research is the development of new drugs based on the structure of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. Researchers can modify the chemical structure of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol to improve its solubility and bioavailability, making it more effective as a therapeutic agent. Another area of research is the investigation of the mechanism of action of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. Researchers can use advanced techniques such as proteomics and genomics to identify the molecular targets of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol and understand how it exerts its therapeutic effects. Additionally, researchers can explore the potential of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol as a treatment for viral infections, cognitive disorders, and other diseases and disorders.
Synthesis Methods
The synthesis of 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol involves the reaction of 2,4-dichlorophenol with 3,4-dihydro-2(1H)-isoquinolinone in the presence of a reducing agent. The reaction yields 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol as the final product. The synthesis process has been optimized to improve the yield and purity of the product, making it suitable for scientific research.
Scientific Research Applications
2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antitumor, and neuroprotective effects. 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has also been shown to improve cognitive function and memory, making it a promising candidate for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, 2,4-dichloro-6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to have antiviral properties, making it a potential treatment for viral infections.
properties
IUPAC Name |
2,4-dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-7-13(16(20)15(18)8-14)10-19-6-5-11-3-1-2-4-12(11)9-19/h1-4,7-8,20H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDNJSMBXTTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

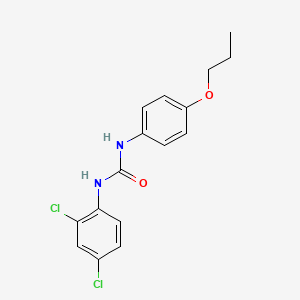
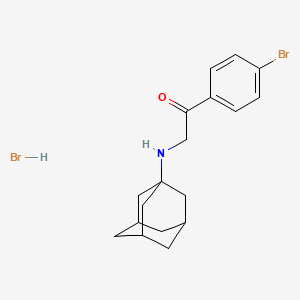
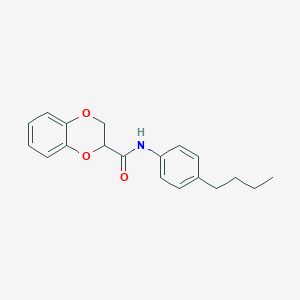
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5197294.png)
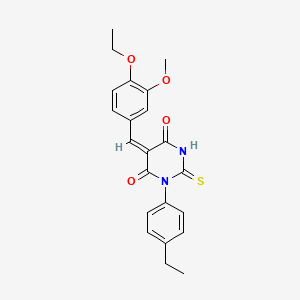

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methoxybenzamide](/img/structure/B5197334.png)
![N-ethyl-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5197341.png)
![2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]imidazo[1,2-a]pyridine](/img/structure/B5197353.png)
![6-benzylidene-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5197359.png)
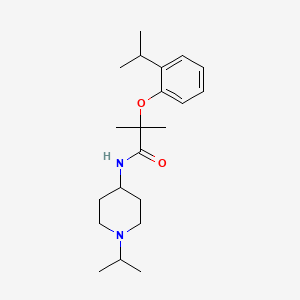
![(3R*,4R*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5197371.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5197385.png)